(3-ethoxyoxolan-3-yl)methanol
Description
(3-Ethoxyoxolan-3-yl)methanol is a tetrahydrofuran (oxolane) derivative featuring an ethoxy (-OCH₂CH₃) and a hydroxymethyl (-CH₂OH) group at the 3-position of the ring. Based on its molecular framework, the compound’s estimated molecular formula is C₇H₁₄O₃, with a molecular weight of 146.16 g/mol (calculated from analogs in ).
Properties
CAS No. |
1936626-20-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxyoxolan-3-yl)methanol typically involves the reaction of ethylene oxide with an appropriate alcohol under acidic or basic conditions. One common method is the ring-opening reaction of ethylene oxide with ethanol in the presence of a catalyst such as sulfuric acid or sodium hydroxide. The reaction proceeds as follows:
C2H4O+C2H5OH→C7H14O3
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where ethylene oxide and ethanol are reacted in a controlled environment to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxyoxolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The ethoxy group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ethoxyacetic acid or ethoxyacetaldehyde.
Reduction: Formation of ethoxyethanol or ethane.
Substitution: Formation of various substituted oxolanes depending on the reagents used.
Scientific Research Applications
(3-Ethoxyoxolan-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-ethoxyoxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical parameters of (3-ethoxyoxolan-3-yl)methanol and its structural analogs:
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy Groups: The ethoxy group in this compound increases steric hindrance and lipophilicity (logP) compared to the methoxy analog. This reduces water solubility but enhances compatibility with nonpolar solvents, making it suitable for lipid-based formulations .
- Amino Substitution: The methylamino analog ([3-(methylamino)oxolan-3-yl]methanol) introduces a basic nitrogen, enabling protonation at physiological pH. This property is advantageous in drug design for improving bioavailability through salt formation .
- Aromatic vs. Aliphatic Systems: (3-Methoxyphenyl)methanol, a benzyl alcohol derivative, exhibits π-π interactions and increased thermal stability due to its aromatic ring. Such properties are critical in polymer chemistry or catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
